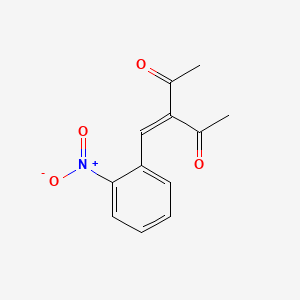

3-(2-Nitrobenzylidene)-2,4-pentanedione

Description

Properties

CAS No. |

27669-22-3 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

3-[(2-nitrophenyl)methylidene]pentane-2,4-dione |

InChI |

InChI=1S/C12H11NO4/c1-8(14)11(9(2)15)7-10-5-3-4-6-12(10)13(16)17/h3-7H,1-2H3 |

InChI Key |

AMQHJMLYYMZWGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrobenzylidene)-2,4-pentanedione typically involves the condensation of 2-nitrobenzaldehyde with 2,4-pentanedione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for 3-(2-Nitrobenzylidene)-2,4-pentanedione are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrobenzylidene)-2,4-pentanedione can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate, nitric acid.

Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogens (chlorine, bromine).

Major Products Formed

Reduction: 3-(2-Aminobenzylidene)-2,4-pentanedione.

Oxidation: 3-(2-Nitrosobenzylidene)-2,4-pentanedione.

Substitution: Various substituted benzylidene derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2-Nitrobenzylidene)-2,4-pentanedione is CHN O, with a molecular weight of approximately 233.22 g/mol. The compound features a nitro group attached to a benzylidene moiety, which contributes to its reactivity and interaction with various substrates.

Organic Synthesis

One of the primary applications of 3-(2-Nitrobenzylidene)-2,4-pentanedione is in organic synthesis. It serves as an important intermediate in the synthesis of various heterocyclic compounds. For instance:

- Formation of Pyrazoles : The compound has been utilized in reactions with aroylhydrazines to produce 1-aroyl-3,5-dimethyl-1H-pyrazoles. This reaction not only highlights the utility of 3-(2-Nitrobenzylidene)-2,4-pentanedione as a precursor but also demonstrates its ability to form complex structures through condensation reactions .

- Synthesis of Aroylhydrazones : In addition to pyrazoles, it can react with other compounds to yield benzaldehyde aroylhydrazones, showcasing its versatility in forming diverse organic molecules .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for medicinal chemistry research:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of 3-(2-Nitrobenzylidene)-2,4-pentanedione exhibit antimicrobial properties. This has led researchers to explore its potential as an antibacterial agent against various pathogens.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that the nitro group may play a crucial role in enhancing the biological activity of the compound .

Material Science

In material science, 3-(2-Nitrobenzylidene)-2,4-pentanedione has been investigated for its potential applications in developing new materials:

- Photochemical Applications : The compound's ability to undergo photochemical reactions makes it suitable for use in photonic devices and materials that require light-sensitive properties.

- Dyes and Pigments : Due to its vibrant color properties associated with the nitro group and benzylidene structure, it can be explored as a dye or pigment in various applications.

Case Studies

Several case studies have documented the practical applications and implications of using 3-(2-Nitrobenzylidene)-2,4-pentanedione in research settings:

Mechanism of Action

The mechanism of action of 3-(2-Nitrobenzylidene)-2,4-pentanedione and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The benzylidene moiety can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Synthesis : All analogs are synthesized via Claisen-Schmidt condensation, but reaction times and catalysts vary. For example, 4-hydroxy derivatives require piperidine/acetic acid and 120 minutes , while nitro-substituted compounds may need optimized conditions due to the electron-withdrawing nitro group.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : Nitro and phenylazo substituents reduce solubility in polar solvents compared to hydroxy or methoxy derivatives (e.g., acetyl zingerone ).

- LogP : The ortho-nitro group likely increases hydrophobicity (LogP ~2.5) compared to Nitecapone (LogP 0.94 ), aligning with its electron-withdrawing nature.

Key Observations :

- Pharmaceutical Use : Nitecapone’s 3,4-dihydroxy-5-nitro substitution is critical for COMT inhibition, whereas the ortho-nitro analog may lack this specificity due to steric effects .

- Photostabilization : Para-substituted methoxy or trimethoxy groups enhance UV absorption and radical scavenging, making them superior to nitro derivatives in sunscreens .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Nitrobenzylidene)-2,4-pentanedione?

The compound is typically synthesized via a Claisen-Schmidt condensation between 2-nitrobenzaldehyde and 2,4-pentanedione. This reaction is catalyzed under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, forming the α,β-unsaturated diketone. Reaction progress can be monitored via TLC, and purification is achieved through recrystallization using ethanol or methanol .

Q. Which spectroscopic techniques are most effective for structural confirmation of 3-(2-Nitrobenzylidene)-2,4-pentanedione?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the enone structure and nitro group positioning.

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1520 cm (NO asymmetric stretching).

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., 233.18 g/mol).

- X-ray Crystallography : For definitive confirmation of molecular geometry and crystal packing (as demonstrated for analogous benzylidene derivatives) .

Q. How does the nitro group influence the compound's physical properties, such as solubility or melting point?

The electron-withdrawing nitro group reduces solubility in polar solvents compared to non-substituted benzylidene derivatives (e.g., 3-Benzylidene-2,4-pentanedione). Melting points are typically higher due to increased molecular rigidity and intermolecular interactions (e.g., dipole-dipole) .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of 3-(2-Nitrobenzylidene)-2,4-pentanedione's electronic structure?

Density Functional Theory (DFT) calculations can model:

- Electron distribution : Charge density maps to identify reactive sites (e.g., enone system for nucleophilic attacks).

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict photochemical behavior.

- Vibrational frequencies : Validate experimental IR data. Referencing crystallographic data (e.g., bond lengths from X-ray studies) enhances computational accuracy .

Q. What experimental strategies resolve contradictions in reported photostability data for nitro-substituted benzylidene compounds?

Contradictions may arise from varying substituent positions or experimental conditions. Methodological approaches include:

- Controlled degradation studies : Expose the compound to UV light (e.g., 365 nm) and monitor changes via HPLC or LC-MS to identify degradation products.

- Comparative analysis : Benchmark against structurally similar compounds (e.g., 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione, which shows enhanced photostability due to methoxy groups) .

Q. How does the nitro group affect the compound's coordination chemistry with transition metals?

The nitro group can act as a weak-field ligand , influencing metal-chelation behavior. For example:

Q. What role does 3-(2-Nitrobenzylidene)-2,4-pentanedione play in antioxidant activity studies?

While not directly studied, analogous nitrobenzylidene derivatives demonstrate radical scavenging potential via the conjugated enone system. Methods to evaluate this include:

- DPPH Assay : Measure reduction of 2,2-diphenyl-1-picrylhydrazyl radicals.

- FRAP Assay : Assess ferric ion reduction capacity.

- Compare with structurally related antioxidants (e.g., 3-(3,4-Dihydroxy-5-nitrobenzylidene)-2,4-pentanedione) to isolate substituent effects .

Methodological Considerations

Q. How to optimize reaction yields for Claisen-Schmidt condensations involving nitro-substituted aldehydes?

- Catalyst selection : Use piperidine or acetic acid for milder conditions.

- Solvent choice : Ethanol or toluene improves solubility of nitroaromatic intermediates.

- Temperature control : Maintain 60–80°C to prevent side reactions (e.g., over-oxidation) .

Q. What precautions are necessary when handling 3-(2-Nitrobenzylidene)-2,4-pentanedione due to its nitro group?

- Explosivity risk : Avoid grinding or heating in solid state.

- Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal contact.

- Storage : Keep in dark, cool conditions to prevent photodegradation .

Data Interpretation and Validation

Q. How to reconcile discrepancies in reported LogP values for nitrobenzylidene derivatives?

Variations arise from measurement techniques (e.g., shake-flask vs. HPLC). To resolve:

Q. Why might X-ray crystallography fail for 3-(2-Nitrobenzylidene)-2,4-pentanedione, and what alternatives exist?

Challenges include poor crystal growth due to nitro group steric effects. Alternatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.